molecular formula C15H16FN3O6S B2578627 N-(3-(3-(2,4-dioxooxazolidin-3-yl)azetidin-1-yl)-3-oxopropyl)-3-fluorobenzenesulfonamide CAS No. 2034493-61-1

N-(3-(3-(2,4-dioxooxazolidin-3-yl)azetidin-1-yl)-3-oxopropyl)-3-fluorobenzenesulfonamide

Cat. No.: B2578627
CAS No.: 2034493-61-1
M. Wt: 385.37
InChI Key: IUGXJEXTFMTQST-UHFFFAOYSA-N
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Description

N-(3-(3-(2,4-Dioxooxazolidin-3-yl)azetidin-1-yl)-3-oxopropyl)-3-fluorobenzenesulfonamide is a sulfonamide derivative featuring a 2,4-dioxooxazolidine ring fused to an azetidine (four-membered nitrogen-containing ring) core. The molecule combines a 3-fluorobenzenesulfonamide group linked via a propionamide spacer to the azetidine-dioxooxazolidine moiety. The fluorine atom on the benzene ring enhances electronegativity and metabolic stability, while the dioxooxazolidine group may contribute to hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

N-[3-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)azetidin-1-yl]-3-oxopropyl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O6S/c16-10-2-1-3-12(6-10)26(23,24)17-5-4-13(20)18-7-11(8-18)19-14(21)9-25-15(19)22/h1-3,6,11,17H,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGXJEXTFMTQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCNS(=O)(=O)C2=CC=CC(=C2)F)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(3-(2,4-dioxooxazolidin-3-yl)azetidin-1-yl)-3-oxopropyl)-3-fluorobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural framework characterized by several functional groups, including a sulfonamide moiety and a dioxooxazolidin ring. The molecular formula is C15H17N3O7S, and it has a molecular weight of 383.38 g/mol. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular FormulaC15H17N3O7S
Molecular Weight383.38 g/mol
CAS NumberNot specified
Melting PointNot available
DensityNot available

Synthesis

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions such as temperature and solvent choice. Common solvents include dimethylformamide (DMF) or dichloromethane, with bases like triethylamine facilitating the reactions. Purification methods often include recrystallization or chromatography.

Antibacterial and Antifungal Properties

Research indicates that compounds within the oxazolidinone family exhibit significant antibacterial and antifungal activities. For instance, studies have shown that related compounds have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans .

The biological activity of this compound is believed to involve inhibition of bacterial protein synthesis through binding to the ribosomal RNA . This mechanism is similar to other oxazolidinones, which act by preventing the formation of the initiation complex in protein synthesis.

Case Studies

  • Antibacterial Activity : A study conducted on related oxazolidinone derivatives found that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus .
  • Anti-inflammatory Effects : Another investigation into the anti-inflammatory properties of oxazolidinones indicated that certain derivatives could significantly reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Future Directions

Given the promising biological activities observed in related compounds, further research into this compound is warranted. Future studies should focus on:

  • In vivo efficacy : Testing in animal models to evaluate therapeutic potential.
  • Mechanistic studies : Elucidating specific molecular targets and pathways affected by this compound.
  • Formulation development : Exploring stability and delivery methods for clinical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2,6-Difluoro-N-(3-{3-[(4-Methyl-4H-1,2,4-Triazol-3-yl)Sulfonyl]Azetidin-1-yl}-3-Oxopropyl)Benzene-1-Sulfonamide (BF23631)

  • Key Differences :

  • Substituents on the benzene ring: BF23631 has 2,6-difluoro groups vs. 3-fluoro in the target compound.
  • Azetidine substitution: BF23631 contains a triazole-sulfonyl group, whereas the target compound has a 2,4-dioxooxazolidine ring. Impact: The triazole-sulfonyl group in BF23631 may enhance solubility due to its polar nature, while the dioxooxazolidine in the target compound could improve binding affinity to oxazolidinone-sensitive targets (e.g., bacterial ribosomes) . Molecular Weight: 449.45 g/mol (BF23631) vs. estimated ~440–450 g/mol for the target compound .

N-(3-(4-(3-((3-(N-((1,2,3,5,6,7-Hexahydro-s-Indacen-4-yl)Carbamoyl)Sulfamoyl)Phenyl)Amino)-3-Oxopropyl)-1H-1,2,3-Triazol-1-yl)Propyl)-5-((3aS,4S,6aR)-2-Oxohexahydro-1H-Thieno[3,4-d]Imidazol-4-yl)Pentanamide Key Differences:

  • Core structure: This compound has a biotin-like thienoimidazolone moiety, absent in the target compound.
  • Functional groups: A triazole linker and indacenyl-sulfamoyl group contrast with the azetidine-dioxooxazolidine system.
    • Impact : The biotin mimicry suggests applications in targeted drug delivery, whereas the target compound’s simpler structure may favor pharmacokinetic efficiency .

Pesticide Sulfonamides (e.g., Diflubenzuron, Fluazuron)

  • Key Differences :

  • Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) lacks the azetidine-oxazolidinone core.
  • Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) includes a pyridinyloxy group. Impact: The target compound’s azetidine-dioxooxazolidine system distinguishes it from pesticidal sulfonamides, which primarily inhibit chitin synthesis .

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Azetidine + Dioxooxazolidine 3-Fluorobenzenesulfonamide ~440–450 (estimated) Kinase inhibition, Antibacterial
BF23631 Azetidine + Triazole-sulfonyl 2,6-Difluorobenzenesulfonamide 449.45 Enzyme inhibition (undisclosed)
CDD-1431 (Compound 7a) Piperazine + Pyrimidine Methoxy-sulfamoylphenyl 642.72 Kinase inhibition (BMPR2)
Diflubenzuron Benzamide 2,6-Difluoro + 4-chlorophenylurea 310.68 Insect growth regulator

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